2',3',4,5-TETRAMETHYL 5',5',9'-TRIMETHYL-6'-PROPANOYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 5’,5’,9’-trimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Chemical Reactions Analysis
Tetramethyl 5’,5’,9’-trimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the ester groups, leading to the formation of carboxylic acids.
Scientific Research Applications
Tetramethyl 5’,5’,9’-trimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Tetramethyl 5’,5’,9’-trimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Tetramethyl 5’,5’,9’-trimethyl-6’-propanoyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with other spiro compounds and quinoline derivatives. Similar compounds include:
5,5’,6,6’-Tetramethyl-3,3’-di-tert-butyl-1,1’-biphenyl-2,2’-diol: Known for its use as a ligand in coordination chemistry.
Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane: Another spiro compound with applications in material science.
Tetramethyl 6-(3-fluorobenzoyl)-5,5,9-trimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-dicarboxylate:
Properties
Molecular Formula |
C28H29NO9S3 |
---|---|
Molecular Weight |
619.7g/mol |
IUPAC Name |
tetramethyl 5',5',9'-trimethyl-6'-propanoylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C28H29NO9S3/c1-9-16(30)29-15-11-10-13(2)12-14(15)17-22(27(29,3)4)39-19(24(32)36-6)18(23(31)35-5)28(17)40-20(25(33)37-7)21(41-28)26(34)38-8/h10-12H,9H2,1-8H3 |
InChI Key |
GDXHNMUURDFSTP-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
CCC(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.